2,3-ジヒドロ-1H-インドール-6-カルボニトリル塩酸塩

説明

Indoles and their derivatives, including compounds like "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. They are known for their diverse biological activities and are utilized in the synthesis of a wide range of therapeutic agents.

Synthesis Analysis

The synthesis of indole derivatives, closely related to "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," often involves C-C bond formation at the indole ring. For instance, Kumar et al. (2012) described the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through an AlCl3-mediated C-C bond-forming reaction, demonstrating a method that could potentially be adapted for the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed through techniques such as X-ray diffraction. Kumar et al. (2012) also established the molecular structure of a representative compound unambiguously by single-crystal X-ray diffraction, underscoring the importance of this technique in analyzing the molecular structure of compounds similar to "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Kumar et al., 2012).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insights into the types of chemical reactions indoles can undergo, which may include couplings and substitutions relevant to the synthesis and functionalization of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Lakhdar et al., 2006).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in pharmaceutical synthesis. Jukić et al. (2010) conducted a detailed analysis of the crystal structure and physical properties of a pyridine-carbonitrile compound, which can offer parallels in understanding the physical characteristics of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and functional group transformations, are fundamental for their use in synthetic chemistry. The work by Lakhdar et al. (2006) on the nucleophilic reactivities of indoles provides valuable information on the chemical behavior of these compounds, which is relevant to understanding the chemical properties of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Lakhdar et al., 2006).

科学的研究の応用

抗ウイルス活性

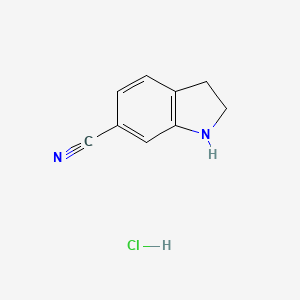

インドール誘導体は、有望な抗ウイルス活性を示しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています {svg_1}。2,3-ジヒドロ-1H-インドール-6-カルボニトリル塩酸塩に関する特定の研究は利用できませんが、そのインドール構造のために、同様の抗ウイルス特性を示す可能性があります。

抗炎症活性

インドール誘導体は、抗炎症特性で知られています {svg_2}。それらは、炎症性サイトカインの産生を潜在的に阻害し、炎症性疾患に治療効果をもたらします。

抗がん活性

インドール誘導体は、抗がん特性を持つことがわかっています {svg_3}。それらは、癌細胞の増殖を阻害し、アポトーシスを誘導することができ、癌療法の潜在的な候補となっています。

抗HIV活性

いくつかのインドール誘導体は、抗HIV活性を示すことが報告されています {svg_4}。それらは、急性感染細胞におけるHIV-1およびHIV-2株の複製を阻害することができます。

抗酸化活性

インドール誘導体は、抗酸化物質として作用することができます {svg_5}。それらは、体内の有害なフリーラジカルを中和することができ、それによって酸化ストレスおよび関連する疾患を防ぎます。

抗菌活性

インドール誘導体は、さまざまな病原体に対して抗菌活性を示しています {svg_6}。それらは、細菌、真菌、およびその他の微生物の増殖を阻害することができ、感染症の治療に役立ちます。

抗結核活性

インドール誘導体は、抗結核活性を示すことができます {svg_7}。それらは、結核の原因となる細菌である結核菌の増殖を阻害することができます。

抗糖尿病活性

インドール誘導体は、抗糖尿病特性を持つことがわかっています {svg_8}。それらは、血糖値を潜在的に調節し、インスリン感受性を改善することができ、糖尿病の管理に治療上の利点をもたらします。

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that they can have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of key signaling pathways involved in cell proliferation, apoptosis, and differentiation . Additionally, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride may impact the expression of genes related to these processes, thereby altering cellular behavior and function.

Molecular Mechanism

At the molecular level, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding often involves interactions with the active site of the enzyme or receptor, resulting in changes in their conformation and activity. Furthermore, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride may result in alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function . Additionally, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride may affect metabolic flux and metabolite levels, thereby modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

2,3-dihydro-1H-indole-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGFKAPXDCJPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693603 | |

| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187928-89-7, 15861-35-5 | |

| Record name | 1H-Indole-6-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。